L-Proline, 1-((methylthio)-1-pyrrolidinylphosphinyl)-, ethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate is a complex organic compound featuring a pyrrolidine ring, a phosphoryl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine derivatives with phosphorylating agents and methylthiolating agents under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives of the original compound .
Scientific Research Applications
(2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine derivatives
- Phosphorylated compounds
- Methylthio-substituted compounds
Uniqueness
What sets (2S)-Ethyl 1-((methylthio)(pyrrolidin-1-yl)phosphoryl)pyrrolidine-2-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
137090-20-1 |
---|---|
Molecular Formula |
C12H23N2O3PS |
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl (2S)-1-[methylsulfanyl(pyrrolidin-1-yl)phosphoryl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H23N2O3PS/c1-3-17-12(15)11-7-6-10-14(11)18(16,19-2)13-8-4-5-9-13/h11H,3-10H2,1-2H3/t11-,18?/m0/s1 |
InChI Key |
HQIMAHNKQPDYJH-FAQQKDIKSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1P(=O)(N2CCCC2)SC |
Canonical SMILES |
CCOC(=O)C1CCCN1P(=O)(N2CCCC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.